molecular formula C4H9ClN4O B3026922 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride CAS No. 1187928-77-3

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride

Cat. No.: B3026922
CAS No.: 1187928-77-3
M. Wt: 164.59
InChI Key: LQKALELIIHGVHE-UHFFFAOYSA-N
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Description

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a chemical compound with the molecular formula C4H9ClN4O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride typically involves the reaction of 5-methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature range and pH level to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. The reaction conditions may involve the use of catalysts and specific solvents to promote the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in various substituted triazole derivatives.

Scientific Research Applications

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride: This compound is structurally similar but lacks the methyl group on the aminomethyl moiety.

    5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: This compound contains a nitro group instead of the methylaminomethyl group.

Uniqueness

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylaminomethyl group may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKALELIIHGVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-77-3
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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